molecular formula C6H8N2OS B7770255 N-Hydroxy-2-thiophen-2-YL-acetamidine

N-Hydroxy-2-thiophen-2-YL-acetamidine

Cat. No.: B7770255
M. Wt: 156.21 g/mol
InChI Key: LHSWRTYGIVUVHO-UHFFFAOYSA-N
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Description

N-Hydroxy-2-thiophen-2-YL-acetamidine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-thiophen-2-YL-acetamidine typically involves the condensation of thiophene derivatives with hydroxylamine and acetamidine. One common method includes the reaction of 2-thiophenecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by the reaction with acetamidine hydrochloride under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-thiophen-2-YL-acetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

N-Hydroxy-2-thiophen-2-YL-acetamidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-thiophen-2-YL-acetamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer activities. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Another thiophene derivative with similar structural features.

    2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of N-Hydroxy-2-thiophen-2-YL-acetamidine.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and acetamidine groups allow for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N'-hydroxy-2-thiophen-2-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c7-6(8-9)4-5-2-1-3-10-5/h1-3,9H,4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSWRTYGIVUVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

290 g. (2.35 moles) of 2-thienylacetonitrile and the equivalent amount of alcoholic hydroxylamine solution are stirred overnight to give 2-thienylacetamidoxime. By concentrating, taking up the residue in anhydrous chloroform, filtering and again concentrating, the crude amidoxime is obtained as a syrup. The syrupy residue is dissolved in 1,000 ml. of anhydrous dioxane and the solution is first treated by the dropwise addition with cooling of 854 g. of trichloroacetyl chloride, then with 380 ml. of pyridine. The mixture is stirred overnight at room temperature. The dioxane is distilled off in a rotary evaporator and 1 liter of water is added to the residue. An oily substance separates which is treated with ether. The ether solution is repeatedly washed with water, then neutralized with saturated sodium bicarbonate solution, again washed with water and dried with magnesium sulfate. After evaporation, the residue is treated with 750 ml. of toluene and refluxed for about 2 hours. Only a small amount of water is removed. The toluene solution is treated with activated carbon, filtered, concentrated and the residue is distilled under vacuum. 258 g. of 5-(trichloromethyl)-3-(2-thienylmethyl)-1,2,4-oxadiazole are obtained, b.p. 0.01mm 119°- 122°.
Quantity
2.35 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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